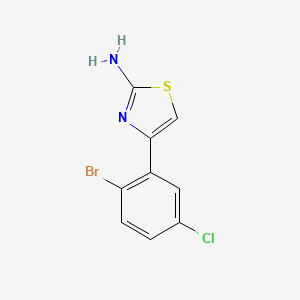
2-(5-Chloro-2-nitrophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenoxy)acetic acid typically involves the reaction of 5-chloro-2-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenolic ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of various substituted phenoxyacetic acids.
Reduction: Formation of 2-(5-chloro-2-aminophenoxy)acetic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
2-(5-Chloro-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyacetic acid moiety can mimic natural substrates, allowing the compound to inhibit or modulate enzyme activities. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-aminophenoxy)acetic acid
- 2-(5-Chloro-2-nitrophenoxy)propionic acid
- 2-(5-Chloro-2-nitrophenoxy)butyric acid
Uniqueness
2-(5-Chloro-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups on the phenoxyacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group can undergo reduction to form reactive intermediates, while the chloro group can participate in nucleophilic substitution reactions, making this compound versatile for various applications .
Properties
Molecular Formula |
C8H6ClNO5 |
|---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
DPNPSSDUMLUJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


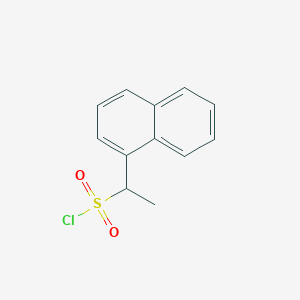
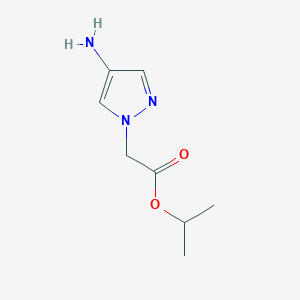

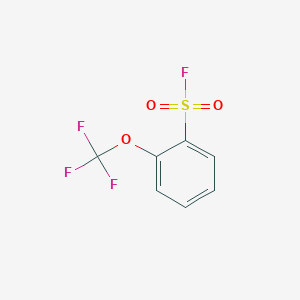
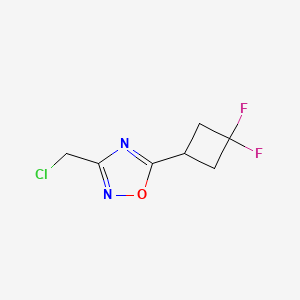
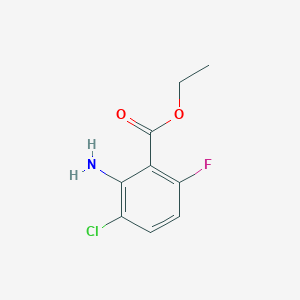
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
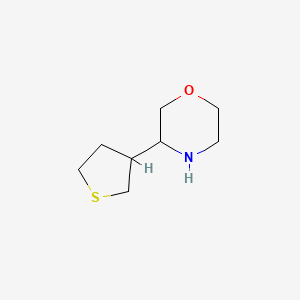
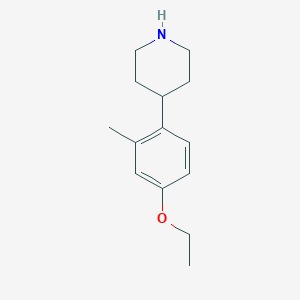
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
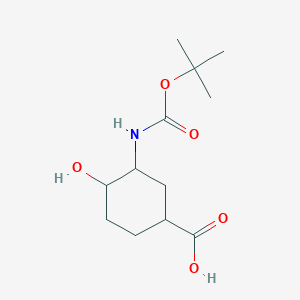
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
